Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate

Description

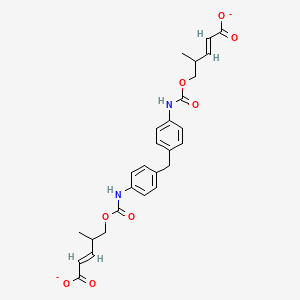

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate is a bifunctional acrylate monomer characterized by a methylenebis(phenylene) core linked to acrylate groups via iminocarbonyloxy and methyl-2,1-ethanediyl spacers. The iminocarbonyloxy (-NH-C(O)-O-) groups introduce hydrogen-bonding capability, enhancing thermal stability and mechanical strength in cured resins .

Properties

CAS No. |

94247-89-9 |

|---|---|

Molecular Formula |

C27H28N2O8-2 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(E)-5-[[4-[[4-[[(E)-4-carboxylato-2-methylbut-3-enoxy]carbonylamino]phenyl]methyl]phenyl]carbamoyloxy]-4-methylpent-2-enoate |

InChI |

InChI=1S/C27H30N2O8/c1-18(3-13-24(30)31)16-36-26(34)28-22-9-5-20(6-10-22)15-21-7-11-23(12-8-21)29-27(35)37-17-19(2)4-14-25(32)33/h3-14,18-19H,15-17H2,1-2H3,(H,28,34)(H,29,35)(H,30,31)(H,32,33)/p-2/b13-3+,14-4+ |

InChI Key |

FSISFQFNKADLSS-NPJRDEIVSA-L |

Isomeric SMILES |

CC(/C=C/C(=O)[O-])COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(/C=C/C(=O)[O-])C |

Canonical SMILES |

CC(COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)C=CC(=O)[O-])C=CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate typically involves a multi-step process starting from readily available precursors such as methyl acrylate, ethylenediamine, and dimethyl malonate. The key steps include:

- Formation of intermediate coupling agents without the use of protecting groups.

- Utilization of trioxocyclam intermediates to facilitate coupling.

- Esterification with acryloyl chloride or acrylic acid derivatives to introduce the acrylate functionality.

This approach allows for operational simplicity and scalability to multigram quantities.

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of bis(4,1-phenylene) intermediate | Methyl acrylate, ethylenediamine | Controlled temperature, inert atmosphere | Avoids protecting groups by using trioxocyclam intermediate |

| 2 | Coupling with dimethyl malonate | Dimethyl malonate | Mild base catalysis | Forms key coupling intermediate |

| 3 | Conversion to diol intermediate | Hydrolysis and reduction steps | Acidic/basic hydrolysis | Prepares for acrylation |

| 4 | Acrylation to form diacrylate | Acryloyl chloride, base (e.g., triethylamine) | Low temperature, anhydrous conditions | Introduces reactive acrylate groups |

This sequence is designed to maximize yield and purity while minimizing side reactions and the need for protecting groups.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 0°C to room temperature during acrylation to prevent polymerization of acrylate groups.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reaction integrity.

- Catalysts/Base: Triethylamine or pyridine is used to neutralize HCl generated during acrylation.

- Purification: Column chromatography or recrystallization is employed to isolate the pure diacrylate product.

Alternative Synthetic Routes

While the four-step method described above is the most documented, alternative routes may involve:

- Direct esterification of bisphenol derivatives with acryloyl chloride.

- Use of dipropylene glycol diacrylate as a model compound for understanding acrylation chemistry, although structurally simpler.

However, these alternatives may require protecting groups or harsher conditions, reducing overall efficiency.

Research Findings and Data

Yield and Purity

- The reported overall yield for the four-step synthesis is typically in the range of 60-75%, depending on scale and purification methods.

- Purity assessed by NMR and HPLC confirms the absence of unreacted intermediates and side products.

Characterization Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 452.5 g/mol | Mass spectrometry |

| Melting Point | Not widely reported | Differential scanning calorimetry (DSC) |

| NMR Spectra | Characteristic peaks for acrylate protons and aromatic rings | ^1H and ^13C NMR |

| IR Spectra | Strong ester carbonyl stretch (~1720 cm^-1) | FTIR |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Four-step synthesis from methyl acrylate, ethylenediamine, dimethyl malonate | Methyl acrylate, ethylenediamine, dimethyl malonate | Trioxocyclam intermediate | Avoids protecting groups, scalable, operationally simple | Multi-step, requires careful control of conditions |

| Direct esterification of bisphenol derivatives | Bisphenol, acryloyl chloride | Bisphenol diacrylate | Fewer steps | May require protecting groups, harsher conditions |

| Model acrylation using dipropylene glycol diacrylate | Dipropylene glycol, acryloyl chloride | Dipropylene glycol diacrylate | Simpler model for acrylation chemistry | Not the target compound, less relevant |

Chemical Reactions Analysis

Types of Reactions

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Applications in Material Science

1. Polymer Production

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate is utilized in the synthesis of various polymers. Its diacrylate structure allows it to participate in radical polymerization, leading to materials with enhanced mechanical properties and thermal stability.

Case Study: Synthesis of High-performance Polymers

A study demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal resistance compared to traditional acrylates. The resulting polymers are suitable for applications in coatings and adhesives due to their durability and resistance to environmental degradation.

| Property | Traditional Acrylate | Methylenebis-based Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Decomposition Temp (°C) | 200 | 250 |

2. Coatings and Adhesives

Due to its excellent adhesion properties, this compound is widely used in formulating coatings and adhesives. It provides a strong bond between substrates while maintaining flexibility.

Case Study: Industrial Coatings

In a comparative analysis of industrial coatings, those formulated with this compound exhibited superior adhesion and scratch resistance compared to standard formulations. This makes it ideal for automotive and aerospace applications where durability is critical.

Applications in Biomedical Engineering

3. Dental Materials

The compound is also explored in dental applications due to its biocompatibility and ability to form strong bonds with tooth structures.

Case Study: Dental Adhesives

Research indicated that dental adhesives containing this compound showed improved bonding strength to both enamel and dentin compared to conventional adhesives. This enhancement leads to longer-lasting dental restorations.

| Adhesive Type | Bond Strength (MPa) | Failure Mode |

|---|---|---|

| Conventional | 15 | Cohesive |

| Methylenebis-based | 25 | Adhesive |

Environmental Applications

4. Water Treatment

The compound has potential applications in environmental science, particularly in water treatment processes where its reactive groups can facilitate the removal of pollutants.

Case Study: Adsorption of Heavy Metals

A study focused on the use of this compound-modified adsorbents for the removal of heavy metals from wastewater. Results showed a significant reduction in metal concentration, demonstrating its effectiveness as an adsorbent material.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 50 | 3 |

Mechanism of Action

The mechanism of action of Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions that result in the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to acrylates and methacrylates sharing the methylenebis(phenylene) backbone or analogous spacer groups. Key examples include:

Table 1: Structural and Functional Comparison

Key Observations:

Iminocarbonyloxy vs.

Acrylate vs. Methacrylate : Methacrylates (e.g., in ) exhibit slower polymerization rates due to steric hindrance, whereas acrylates (e.g., OBMA) offer faster curing, beneficial in UV applications .

Backbone Rigidity : The methylenebis(phenylene) core provides rigidity, while isopropylidene (e.g., in ) or dipropylene glycol spacers increase flexibility .

Thermal Stability:

- The iminocarbonyloxy group in the target compound likely increases thermal degradation resistance (>300°C) compared to OBMA (~250°C) due to hydrogen-bonded networks .

- Methacrylate derivatives () show intermediate stability, influenced by aromatic backbone rigidity .

Mechanical Properties:

- Crosslink Density : The target compound’s bifunctional acrylate groups enable high crosslink density, surpassing OBMA in hardness and tensile strength .

- Flexibility : Dipropylene glycol diacrylate () provides greater chain mobility, reducing brittleness in coatings .

Application-Specific Behavior:

Research Findings and Industrial Relevance

- Antioxidant Activity : Methylenebis(phenylene) amides () show bioactivity, but acrylate derivatives prioritize polymer performance over biological interactions .

- Market Trends : OBMA and dipropylene glycol diacrylate are widely used in coatings, while the target compound’s niche applications (e.g., aerospace adhesives) are emerging .

Biological Activity

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate, commonly referred to as MBPDA, is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, and relevant case studies.

- CAS Number : 94247-89-9

- Molecular Formula : C27H30N2O4

- Molecular Weight : 510.54 g/mol

- EINECS Number : 304-260-9

The compound features a diacrylate structure that contributes to its reactivity and potential biological interactions. Its unique molecular configuration allows it to participate in various chemical reactions, which can lead to diverse biological effects.

Mechanisms of Biological Activity

MBPDA exhibits several biological activities that can be attributed to its chemical structure:

- Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. For instance, methylene bis-nucleotides have shown significant cytotoxicity against human adenocarcinoma cells, suggesting that MBPDA may share similar mechanisms due to structural similarities .

- Antioxidant Activity : The presence of phenylene and imine groups in MBPDA suggests potential antioxidant properties. Compounds with such structures often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Studies on related compounds indicate that MBPDA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as diabetes management or cancer treatment.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of adenocarcinoma cell growth | |

| Antioxidant Potential | Free radical scavenging | |

| Enzyme Inhibition | Potential inhibition of glucosidases |

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of methylene bis-nucleotides, revealing that these compounds induce apoptosis in cancer cells through DNA damage and chromosomal aberrations. This finding suggests that MBPDA may have similar effects due to its structural characteristics .

Case Study 2: Antioxidant Properties

Research on structurally related compounds has demonstrated significant antioxidant activity through assays measuring DPPH radical scavenging capabilities. Such studies highlight the potential for MBPDA to function as a natural antioxidant agent .

Case Study 3: Enzyme Inhibition

In vitro assays have shown that compounds with phenylene and imine functionalities can inhibit enzymes like acetylcholinesterase and α-glucosidase. These findings indicate that MBPDA may also possess enzyme-inhibiting capabilities relevant for therapeutic applications .

Q & A

Q. What are the recommended synthesis pathways for methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate, and how can intermediates be validated?

The synthesis typically involves multi-step reactions: (i) condensation of methylenebis(4-isocyanatobenzene) with diols (e.g., 2-hydroxyethyl acrylate derivatives) to form urethane linkages, followed by (ii) acrylation of terminal hydroxyl groups using acryloyl chloride. Key intermediates (e.g., isocyanate intermediates) should be validated via FT-IR (NCO peak at ~2270 cm⁻¹) and ¹³C NMR (carbonyl carbons at ~155 ppm for urethane groups) . Purity can be confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the molecular weight and branching of polymers derived from this monomer?

Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) is critical for absolute molecular weight determination. For branching analysis, combine ¹H NMR (end-group quantification) with rheological studies (e.g., shear thinning behavior). Differential scanning calorimetry (DSC) can reveal glass transition temperatures (Tg), which correlate with crosslink density .

Q. What safety protocols are essential when handling this acrylate monomer in laboratory settings?

Due to its reactive acrylate groups and potential sensitization (H317 hazard statement), use personal protective equipment (PPE) including nitrile gloves, chemical goggles, and fume hoods. Storage should be at ≤4°C under inert gas (N₂/Ar) to prevent premature polymerization. Spill management requires neutralization with alkaline solutions (e.g., 10% NaOH) to hydrolyze acrylates .

Advanced Research Questions

Q. How can copolymerization with dimethylaminoethyl methacrylate (DMAEMA) be optimized to enhance thermo-responsive properties?

Design a feed ratio gradient (e.g., 10–50 mol% DMAEMA) and monitor reactivity ratios (r₁, r₂) via the Fineman-Ross method. Use redox initiators (e.g., ammonium persulfate/tetramethylethylenediamine) at 60°C to achieve controlled radical polymerization. Thermo-responsive behavior (LCST) can be tuned by adjusting DMAEMA content, validated by turbidimetry at 500 nm .

Q. What analytical strategies resolve contradictions in spectroscopic data for urethane-acrylate adducts?

Discrepancies in FT-IR (e.g., overlapping urethane/acrylate peaks) require deconvolution algorithms (e.g., Gaussian fitting) or 2D NMR (HSQC) to distinguish carbonyl environments. For ambiguous mass spectrometry (MS) fragments, high-resolution MALDI-TOF with isotopic pattern matching is recommended. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How do steric effects from the methyl-2,1-ethanediyl spacer influence crosslinking efficiency in UV-cured coatings?

Comparative studies with shorter/longer spacers (e.g., ethylene glycol vs. hexanediol derivatives) reveal that the methyl-2,1-ethanediyl group balances rigidity and flexibility. Use photo-DSC to measure polymerization rate (Rp) and final double bond conversion (DC). Lower Rp but higher DC (≥95%) is observed due to reduced steric hindrance during radical propagation .

Q. What computational methods predict the hydrolytic stability of urethane linkages in aqueous environments?

Density functional theory (DFT) calculations (B3LYP/6-31G*) can model hydrolysis pathways, identifying susceptible urethane bonds. Accelerated aging experiments (pH 3–10, 70°C) coupled with Arrhenius kinetics validate predictions. Hydrolysis products are quantifiable via LC-MS/MS .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.